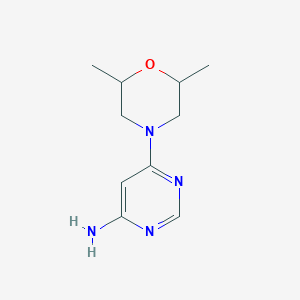

6-(2,6-Dimethylmorpholino)pyrimidin-4-amine

CAS No.: 1493350-20-1

Cat. No.: VC3085031

Molecular Formula: C10H16N4O

Molecular Weight: 208.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1493350-20-1 |

|---|---|

| Molecular Formula | C10H16N4O |

| Molecular Weight | 208.26 g/mol |

| IUPAC Name | 6-(2,6-dimethylmorpholin-4-yl)pyrimidin-4-amine |

| Standard InChI | InChI=1S/C10H16N4O/c1-7-4-14(5-8(2)15-7)10-3-9(11)12-6-13-10/h3,6-8H,4-5H2,1-2H3,(H2,11,12,13) |

| Standard InChI Key | NTZHFLPLSCSVIC-UHFFFAOYSA-N |

| SMILES | CC1CN(CC(O1)C)C2=NC=NC(=C2)N |

| Canonical SMILES | CC1CN(CC(O1)C)C2=NC=NC(=C2)N |

Introduction

Chemical Structure and Properties

6-(2,6-Dimethylmorpholino)pyrimidin-4-amine belongs to the class of pyrimidine derivatives, characterized by a six-membered heterocyclic structure containing two nitrogen atoms. The compound features a morpholine ring substituted with methyl groups at positions 2 and 6, connected to a pyrimidine core at position 6, with an amine group at position 4 of the pyrimidine ring. This structural arrangement creates a molecule with both lipophilic and hydrophilic regions, contributing to its pharmacological properties.

Physical and Chemical Properties

The physical and chemical properties of 6-(2,6-Dimethylmorpholino)pyrimidin-4-amine are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C10H16N4O |

| Molecular Weight | 208.26 g/mol |

| Physical State | Solid |

| IUPAC Name | 6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyrimidin-4-amine |

| CAS Registry Number | Not specified in search results |

The compound contains multiple nitrogen atoms that can participate in hydrogen bonding, contributing to its solubility characteristics and potential for interactions with biological targets. The morpholine ring provides a rigid structure that positions the functional groups in specific spatial orientations, which may be critical for biological activity.

Structural Variants

Several structural variants of 6-(2,6-Dimethylmorpholino)pyrimidin-4-amine have been investigated, including compounds with additional substituents on the pyrimidine ring. For instance, 6-((2S,6R)-2,6-dimethylmorpholino)-2-methylpyrimidin-4-amine represents a closely related compound with an additional methyl group at position 2 of the pyrimidine ring. This compound has a molecular formula of C11H18N4O and a molecular weight of 222.29 g/mol.

Biological Activity

The biological activity of 6-(2,6-Dimethylmorpholino)pyrimidin-4-amine is primarily related to its potential role as a kinase inhibitor. Kinases are crucial enzymes involved in cellular signaling pathways, and their dysregulation is implicated in various diseases, particularly cancer.

Structure-Activity Relationships

The presence of the dimethylmorpholine group is significant for the compound's biological activity. This moiety enhances the molecule's solubility characteristics while potentially contributing to specific interactions with target proteins. The amino group at position 4 of the pyrimidine ring can serve as both a hydrogen bond donor and acceptor, enabling multiple interaction points with biological targets.

Research Applications

6-(2,6-Dimethylmorpholino)pyrimidin-4-amine has potential applications in both research and drug development contexts. Its structural features make it a valuable candidate for investigating kinase inhibition and related biochemical pathways.

Drug Development

The compound serves as a structural scaffold that can be modified to enhance potency, selectivity, and pharmacokinetic properties. Related compounds have been investigated for their potential in treating conditions where kinase signaling pathways are dysregulated, particularly in oncology.

Research Tools

Beyond potential therapeutic applications, the compound can serve as a chemical probe for studying kinase functions and interactions within cellular pathways. Such tools help elucidate the roles of specific kinases in normal physiology and disease states.

Comparative Analysis

To better understand the unique features of 6-(2,6-Dimethylmorpholino)pyrimidin-4-amine, it is useful to compare it with structurally related compounds.

Comparison with Related Compounds

This comparison highlights the structural versatility of pyrimidine-based compounds and how modifications can lead to diverse molecular entities with potentially different biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume